Cyclopentadecene (E)
CAS No.: 2146-35-2
Cat. No.: VC19746367
Molecular Formula: C15H28
Molecular Weight: 208.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2146-35-2 |
|---|---|
| Molecular Formula | C15H28 |
| Molecular Weight | 208.38 g/mol |
| IUPAC Name | cyclopentadecene |
| Standard InChI | InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |
| Standard InChI Key | BKUVLGADJFPJRI-OWOJBTEDSA-N |
| Isomeric SMILES | C1CCCCCC/C=C/CCCCCC1 |
| Canonical SMILES | C1CCCCCCC=CCCCCCC1 |
Introduction
Structural Characteristics of Cyclopentadecene (E)
Molecular Identity and Configuration
Cyclopentadecene (E) is systematically named as trans-cyclopentadecene, reflecting the stereochemistry of its double bond. Its International Union of Pure and Applied Chemistry (IUPAC) name is cyclopentadecene, with the E designation explicitly indicating the trans configuration of the alkene moiety . The compound’s structure comprises a 15-membered carbocyclic ring with one double bond, as depicted in its SMILES notation: .
The three-dimensional conformation of Cyclopentadecene (E) is stabilized by the trans arrangement of substituents around the double bond, minimizing steric strain. This configuration is further corroborated by its InChIKey identifier, BKUVLGADJFPJRI-OWOJBTEDSA-N, which encodes stereochemical details .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for Cyclopentadecene (E) remain unreported in the provided sources, its structural elucidation relies on spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular weight is 208.38 g/mol, computed using PubChem’s algorithmic tools .
Chemical and Physical Properties
Fundamental Properties
Cyclopentadecene (E) is cataloged under CAS Registry Number 2146-35-2 and exhibits the following key properties :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.38 g/mol |
| Ionization Energy | 8.83 ± 0.15 eV |
| Boiling/Melting Points | Not reported |
The ionization energy, determined via electron impact (EI) mass spectrometry, suggests moderate stability under high-energy conditions . The absence of reported boiling and melting points highlights gaps in the existing literature, necessitating further experimental characterization.
Reactivity and Stability
As a cyclic alkene, Cyclopentadecene (E) is expected to undergo reactions typical of alkenes, such as hydrogenation, epoxidation, and cycloaddition. Its trans configuration confers greater thermodynamic stability compared to the cis isomer, as steric hindrance between substituents is minimized. The compound’s solubility profile aligns with nonpolar hydrocarbons, rendering it miscible in organic solvents like hexane and dichloromethane.
Synthesis and Production
Challenges in Stereocontrol
Applications and Industrial Relevance
Role in Organic Synthesis
Cyclopentadecene (E) could serve as a building block for synthesizing larger macrocycles or functionalized hydrocarbons. For instance, epoxidation of the double bond might yield a versatile epoxide intermediate for further derivatization .
Future Research Directions
Experimental Characterization
Priority areas include determining the compound’s boiling/melting points, solubility parameters, and reactivity under varying conditions. Spectroscopic studies (e.g., NMR) could further validate its structure and purity.
Exploration of Biological Activity
Given the bioactivity of structurally related macrocycles (e.g., cyclopentanoid diterpenes ), investigating Cyclopentadecene (E) for antimicrobial or anti-inflammatory properties represents a promising avenue.
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